Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
“Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a hydrazinecarbonyl group, and a benzoate group. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms . The orientation of these groups and their electronic properties could significantly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s challenging to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the presence of the thiazole ring could influence its solubility, stability, and reactivity .Scientific Research Applications
- Thiazole derivatives, including those related to our compound, exhibit antimicrobial properties. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Researchers have explored the synthesis of novel thiazole derivatives with improved antimicrobial efficacy .
- Thiazole derivatives have demonstrated anti-inflammatory activity. Researchers have investigated their potential in reducing inflammation .
- Some thiazole derivatives possess analgesic properties. These compounds can alleviate pain, making them relevant for pain management .
- Thiazoles have been studied as potential antitumor agents. Their cytotoxic activity against cancer cells makes them promising candidates for cancer therapy .
- Thiazoles, including our compound, may exhibit antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- Some thiazole derivatives have weak COX-1 inhibitory activity. COX-1 (cyclooxygenase-1) is an enzyme involved in inflammation and pain pathways .
Antimicrobial Activity
Anti-Inflammatory Properties
Analgesic Activity
Antitumor and Cytotoxic Effects
Antioxidant Properties
COX-1 Inhibition
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[(4-fluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c1-23-15(22)10-7-5-9(6-8-10)14(21)19-20-16-18-13-11(17)3-2-4-12(13)24-16/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRZFNBYKZCUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate |
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